
2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol
Vue d'ensemble
Description
The compound “2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol” is a complex organic molecule that contains several functional groups, including a phenol group, an imidazole ring, a pyridine ring, and a phenyl ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl, pyridine, and imidazole) suggests that the compound may have significant resonance stabilization. The chlorine atom and the phenol group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the phenol group might be susceptible to reactions involving the hydroxyl (-OH) group, such as esterification or ether formation. The imidazole and pyridine rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenol group could make the compound somewhat polar, which would affect its solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
Raf Kinase Inhibition
L-779450 is a potent inhibitor of Raf-induced proliferation of Raf-1 and A-Raf-1 kinases . Raf inhibition is a target for anti-cancer therapy . L-779450 has been used as a reference Raf inhibitor to discover other compounds .
Specificity Towards Raf
L-779450 shows a high degree of specificity towards Raf . The only other tested kinase inhibited is p38MAPK, which has a kinase domain structurally related to Raf .
Inhibition of Anchorage-Independent Growth
L-779450 inhibits anchorage-independent growth of human tumor lines at doses ranging from 0.3 to 2 μM .
Induction of Apoptosis
L-779450 suppresses DNA synthesis and induces apoptosis . This property makes it a potential candidate for cancer treatment.
TRAIL Sensitivity
The effects of L-779450 on TRAIL sensitivity have been investigated in melanoma cell lines with varying degrees of TRAIL sensitivity .
B-Raf Kinase Inhibition
L-779450 is a potent and selective B-Raf kinase inhibitor with a Kd of 2.4 nM . This property makes it a potential candidate for targeted cancer therapies.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLXRNWMLWVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433252 | |
| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol | |
CAS RN |
303727-31-3 | |
| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-779,450?
A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.
Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?
A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []
Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?
A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.
Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?
A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.
Q5: What are the next steps in research involving L-779,450?
A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
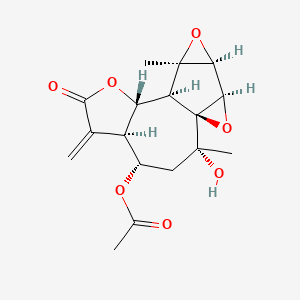

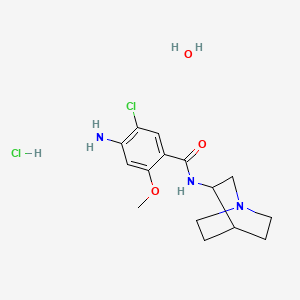


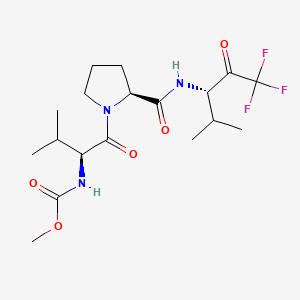
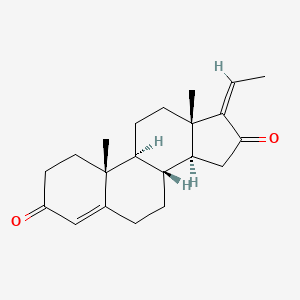
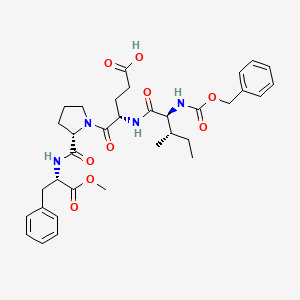

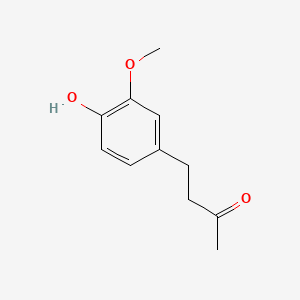
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)
![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)